2-(Chloromethyl)-6-(propan-2-yloxy)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-6-propan-2-yloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-7(2)12-9-5-3-4-8(6-10)11-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKHQMLSJYYKCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401262380 | |
| Record name | 2-(Chloromethyl)-6-(1-methylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249448-19-8 | |
| Record name | 2-(Chloromethyl)-6-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1249448-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)-6-(1-methylethoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401262380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 2 Chloromethyl 6 Propan 2 Yloxy Pyridine
Established Synthetic Pathways to Chloromethylpyridines as Core Precursors
The 2-(chloromethyl)pyridine moiety is a critical building block. Its synthesis is typically achieved from 2-methylpyridine (2-picoline) or its derivatives through several established methods.
Direct chlorination of the methyl group of 2-methylpyridine is a straightforward approach, though it can present challenges in selectivity.
Vapor-Phase Chlorination : This method involves the reaction of 2-methylpyridine with chlorine gas at elevated temperatures. google.com The reaction is often performed in the vapor phase to facilitate the radical mechanism required for side-chain halogenation. However, this process can lead to a mixture of products, including 2-(dichloromethyl)pyridine and 2-(trichloromethyl)pyridine, alongside the desired 2-(chloromethyl)pyridine. google.com The product distribution is highly dependent on reaction conditions such as temperature, contact time, and the molar ratio of reactants. google.com
Liquid-Phase Chlorination : Chlorination can also be performed in an inert solvent. These reactions sometimes employ acid scavengers to neutralize the hydrogen chloride byproduct. google.com Without precise control, both side-chain and ring chlorination can occur. The synthesis of 2-chloro-5-chloromethyl pyridine (B92270), for example, has been achieved by reacting 3-methylpyridine with chlorine gas in the presence of a catalyst. patsnap.comscispace.com
Table 1: Comparison of Direct Chlorination Methods for Methylpyridines
| Method | Chlorinating Agent | Typical Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|---|
| Vapor-Phase Chlorination | Chlorine (Cl₂) | High temperature (200-400°C), often with a catalyst or steam | Direct conversion | Low selectivity, formation of polychlorinated byproducts, harsh conditions | google.com |
| Liquid-Phase Chlorination | Chlorine (Cl₂), Trichloroisocyanuric acid (TCCA) | Inert solvent (e.g., CCl₄), often with radical initiator or UV light | Milder conditions than vapor-phase | Risk of ring chlorination, potential for mixed products | google.comorientjchem.org |
A more selective and widely used method for preparing 2-(chloromethyl)pyridines involves the derivatization of 2-methylpyridine N-oxide. The N-oxide group activates the methyl group at the 2-position, facilitating a rearrangement reaction with various chlorinating agents. semanticscholar.orgresearchgate.net
This reaction typically proceeds by the attack of the N-oxide oxygen onto the electrophilic chlorinating agent, followed by an intramolecular rearrangement and substitution to yield the 2-(chloromethyl)pyridine. This pathway offers significantly higher selectivity for monochlorination compared to direct chlorination of the parent pyridine. researchgate.net
Several reagents can effect this transformation:
Phosphoryl Chloride (POCl₃) : In the presence of a base like triethylamine, phosphoryl chloride reacts with 2-picoline-N-oxide to give 2-(chloromethyl)pyridine in high conversion and selectivity. researchgate.netwikipedia.org
Phosgene (COCl₂) or Triphosgene : Phosgene and its solid equivalent, triphosgene, are also effective reagents for this conversion. google.comwikipedia.org
Sulfonyl Chlorides : Reagents like p-toluenesulfonyl chloride can also be used to generate the chloromethyl derivative from the N-oxide. google.com
Table 2: Reagents for Conversion of 2-Methylpyridine N-Oxide to 2-(Chloromethyl)pyridine
| Reagent | Typical Conditions | Yield/Selectivity | Comments | Citation |
|---|---|---|---|---|
| Phosphoryl Chloride (POCl₃) / Triethylamine | Inert solvent (e.g., CH₂Cl₂) | High (~90% conversion, 98% selectivity) | Common and efficient method | researchgate.netwikipedia.org |
| Phosgene (COCl₂) | Inert solvent (e.g., CH₂Cl₂), 3-25°C | Moderate | Phosgene is highly toxic | google.com |
| Thionyl Chloride (SOCl₂) | Inert solvent | Variable | Used in multi-step syntheses after reduction to the alcohol | google.com |
Multi-step sequences provide an alternative route that can offer excellent control over the final product, avoiding the selectivity issues of direct chlorination. libretexts.orgyoutube.com
One such pathway begins with the N-oxidation of 2-methylpyridine, followed by acylation and subsequent transformation:
N-Oxidation : 2-methylpyridine is oxidized to 2-methylpyridine N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. google.com
Acylation : The N-oxide is reacted with acetic anhydride. This results in a rearrangement to form 2-acetoxymethylpyridine.
Hydrolysis (Reduction) : The acetate ester is hydrolyzed under basic or acidic conditions to yield 2-pyridinemethanol.
Chlorination : The resulting alcohol is chlorinated using a suitable agent, most commonly thionyl chloride (SOCl₂) or phosphoryl chloride, to give the final 2-(chloromethyl)pyridine hydrochloride. google.com
Another multi-step approach starts from 2,6-dimethylpyridine (2,6-lutidine) if a dichlorinated precursor is desired, which can then be selectively functionalized. patsnap.com
Oxidation : Both methyl groups are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate, yielding 2,6-pyridinedicarboxylic acid.
Esterification : The dicarboxylic acid is converted to its dimethyl ester.
Reduction : The diester is reduced to 2,6-pyridinedimethanol using a reducing agent like sodium borohydride.
Chlorination : The diol is then treated with thionyl chloride to produce 2,6-bis(chloromethyl)pyridine. patsnap.com
Introduction of the Propan-2-yloxy Moiety
The introduction of the propan-2-yloxy (isopropoxy) group requires a precursor with a suitable leaving group at the 6-position, typically a halogen or a hydroxyl group (which exists in equilibrium with its 2-pyridone tautomer).
When the precursor is a 6-hydroxypyridine derivative, the introduction of the isopropoxy group is achieved via an O-alkylation reaction. A significant challenge in the alkylation of hydroxypyridines is controlling the regioselectivity between oxygen (O-alkylation) and nitrogen (N-alkylation), due to the tautomerism between hydroxypyridine and pyridone forms. nih.gov
To favor the desired O-alkylation, the reaction is typically carried out by first deprotonating the hydroxyl group with a base to form the more nucleophilic pyridinolate anion. The choice of base, solvent, and alkylating agent is crucial for maximizing the yield of the O-alkylated product. rsc.org
Reaction Components :
Substrate : A 2-(chloromethyl)-6-hydroxypyridine or a 2-methyl-6-hydroxypyridine precursor.
Base : Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or silver carbonate (Ag₂CO₃).
Alkylating Agent : An isopropyl source with a good leaving group, such as 2-bromopropane, isopropyl iodide, or isopropyl tosylate.
Solvent : A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) is often used.
The reaction proceeds via a Williamson ether synthesis mechanism, where the pyridinolate anion acts as a nucleophile, displacing the leaving group on the isopropyl electrophile.
Table 3: Conditions for O-Alkylation of Hydroxypyridines
| Base | Alkylating Agent | Solvent | Selectivity | Comments | Citation |
|---|---|---|---|---|---|
| Potassium Carbonate (K₂CO₃) | Alkyl Halide (e.g., Isopropyl Bromide) | DMF, Acetonitrile | Good for O-alkylation | Commonly used, cost-effective | nih.gov |
| Sodium Hydride (NaH) | Alkyl Halide | DMF, THF | Strong base, promotes O-alkylation | Requires anhydrous conditions | nih.gov |
| Silver Carbonate (Ag₂CO₃) | Alkyl Halide | Toluene, Chloroform | Often gives high O-selectivity | More expensive, used for sensitive substrates | semanticscholar.org |
Route A: Alkoxylation followed by Chlorination
Start with 2-methyl-6-hydroxypyridine.
Perform a regioselective O-alkylation using an isopropyl halide and a suitable base to synthesize 2-methyl-6-(propan-2-yloxy)pyridine.
Chlorinate the methyl group at the 2-position using one of the selective methods described in section 2.1, preferably via the N-oxide derivative to avoid ring chlorination and ensure high yield of the monochlorinated product.
Route B: Chlorination followed by Alkoxylation
Start with a precursor like 2-methyl-6-chloropyridine.
Chlorinate the methyl group to form 2-(chloromethyl)-6-chloropyridine. This step can be challenging due to the presence of the deactivating chloro group on the ring.
Perform a nucleophilic aromatic substitution (SNAr) reaction with sodium isopropoxide to displace the ring chlorine at the 6-position. The success of this step depends on the relative reactivity of the two C-Cl bonds (ring vs. side-chain). The chloromethyl group is also susceptible to nucleophilic attack, which could lead to side products.
Generally, Route A is often preferred as it allows for the use of well-established, high-selectivity reactions for each step. The O-alkylation of hydroxypyridines is a known process, and the subsequent chlorination of the activated methyl group via the N-oxide pathway is highly efficient. This avoids potential complications from competing nucleophilic substitution reactions inherent in Route B.
Reaction Condition Optimization for Enhanced Yield and Selectivity
A common synthetic route starts from a di-substituted pyridine, such as 2,6-dichloropyridine. The first critical step is the selective mono-substitution with an alkoxide. To achieve high selectivity for the mono-alkoxylated product over the di-substituted byproduct, reaction conditions must be carefully controlled. Key parameters for optimization include the choice of solvent, temperature, and the molar ratio of reactants. For instance, using a stoichiometric amount of sodium isopropoxide in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at controlled temperatures can favor the desired mono-substitution.
The second key transformation is the conversion of a precursor group, such as a hydroxymethyl group, into the target chloromethyl group. A common precursor for this step is (6-(propan-2-yloxy)pyridin-2-yl)methanol. The choice of chlorinating agent is a crucial parameter for optimization. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, effectively converting primary alcohols to the corresponding chlorides. The reaction is often performed in a non-polar solvent like dichloromethane (DCM) or neat. The addition of a catalytic amount of DMF can accelerate the reaction through the in-situ formation of the Vilsmeier reagent. Other chlorinating agents like oxalyl chloride or phosphorus-based reagents (e.g., PCl₃, PCl₅) can also be employed, each with its own advantages regarding reaction conditions and byproduct profiles google.com.
The table below summarizes key optimization parameters for the two primary synthetic steps.
| Synthetic Step | Parameter | Conditions/Variations | Impact on Yield and Selectivity |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Solvent | Aprotic polar (DMF, DMSO) vs. Aprotic non-polar (Toluene, THF) | Polar aprotic solvents generally accelerate SNAr reactions by stabilizing the charged intermediate. Non-polar solvents may enhance regioselectivity in certain cases. |
| Temperature | 0 °C to reflux | Higher temperatures increase reaction rate but may lead to undesired side products, such as di-substitution. Lower temperatures improve selectivity. | |
| Base/Nucleophile | Sodium isopropoxide vs. Potassium isopropoxide | The nature of the counter-ion can influence solubility and reactivity, affecting overall yield. Stoichiometry must be carefully controlled to prevent di-alkoxylation. | |
| Chlorination of Hydroxymethyl Group | Chlorinating Agent | Thionyl chloride (SOCl₂) vs. Oxalyl chloride vs. PCl₅ | SOCl₂ is cost-effective with gaseous byproducts (SO₂ and HCl). Oxalyl chloride is also effective, often used with catalytic DMF. The choice depends on substrate compatibility and desired work-up procedure. |
| Catalyst | None vs. Catalytic DMF or Pyridine | DMF can form a highly reactive Vilsmeier reagent with the chlorinating agent, accelerating the reaction. Pyridine can act as a base to neutralize HCl byproduct and may influence the reaction mechanism. | |
| Solvent | Neat vs. Inert solvent (e.g., DCM, Chloroform) | Running the reaction neat (in excess SOCl₂) can be efficient but may require higher temperatures. Using an inert solvent allows for better temperature control and easier moderation of the reaction. |
Mechanistic Investigations of Key Synthetic Transformations
Understanding the mechanisms of the core reactions is essential for troubleshooting and optimizing the synthesis.
Nucleophilic Aromatic Substitution (SNAr) Mechanism: The introduction of the propan-2-yloxy group onto the pyridine ring from a precursor like 2,6-dichloropyridine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing chloro-substituents. The mechanism is generally a two-step addition-elimination process:
Addition of the Nucleophile: The isopropoxide anion (⁻O-iPr) acts as the nucleophile and attacks one of the carbon atoms bearing a chlorine atom (the C2 or C6 position). This attack disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and onto the electronegative nitrogen atom, which helps to stabilize the intermediate.
Elimination of the Leaving Group: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the 2-chloro-6-(propan-2-yloxy)pyridine product.
The rate of the SNAr reaction is typically dependent on the first step (the formation of the Meisenheimer complex). The reaction's efficiency is influenced by the electron-withdrawing ability of the substituents on the ring and the nucleophilicity of the attacking species.
Chlorination of the Hydroxymethyl Group: The conversion of (6-(propan-2-yloxy)pyridin-2-yl)methanol to the final product using thionyl chloride (SOCl₂) involves the transformation of a poor leaving group (-OH) into an excellent one. The mechanism proceeds as follows:
Formation of a Chlorosulfite Intermediate: The alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. A proton is lost, and a chloride ion is displaced from the sulfur, forming an alkyl chlorosulfite intermediate. This step effectively converts the hydroxyl group into a much better leaving group.
Nucleophilic Attack by Chloride: The chloride ion generated in the first step (or from another molecule of SOCl₂) then acts as a nucleophile. It attacks the carbon of the hydroxymethyl group. The reaction can proceed through different pathways depending on the conditions. In the presence of a base like pyridine, the reaction typically follows an SN2 mechanism, involving a backside attack by the chloride ion, leading to inversion of configuration if the carbon were chiral masterorganicchemistry.com. Without such a base, the reaction can proceed via an SNi (internal nucleophilic substitution) mechanism, where the chloride is delivered from the chlorosulfite group itself, leading to retention of configuration masterorganicchemistry.com. For a primary alcohol like this, the distinction is less critical, but an SN2 pathway is generally favored, especially in common solvent systems libretexts.org. The leaving group (the chlorosulfite moiety) decomposes into stable gaseous byproducts, sulfur dioxide (SO₂) and hydrochloric acid (HCl), which drives the reaction to completion.
Synthesis of Analogues and Related 2-(Chloromethyl)-6-alkoxypyridines
The synthetic methodology developed for 2-(chloromethyl)-6-(propan-2-yloxy)pyridine is versatile and can be readily adapted for the preparation of a wide range of analogues with different alkoxy substituents at the 6-position. By substituting isopropanol with other alcohols in the initial nucleophilic aromatic substitution step, a library of related compounds can be synthesized.
The general synthetic pathway involves reacting 2,6-dichloropyridine with various sodium or potassium alkoxides (prepared from the corresponding alcohol and a strong base like sodium hydride). The resulting 2-chloro-6-alkoxypyridine intermediate can then be elaborated. For example, it can undergo conversion to a 2-hydroxymethyl group followed by chlorination as previously described. This modular approach allows for systematic variation of the alkoxy group to study structure-activity relationships in medicinal chemistry or to tune the physical properties of the molecule for materials science applications.
The table below lists several analogues of this compound that can be synthesized using this strategy.
| Alkoxy Group | Analogue Name | Starting Alcohol |
|---|---|---|
| -OCH₃ | 2-(Chloromethyl)-6-methoxypyridine | Methanol (B129727) |
| -OCH₂CH₃ | 2-(Chloromethyl)-6-ethoxypyridine | Ethanol (B145695) |
| -OCH₂CH₂CH₃ | 2-(Chloromethyl)-6-propoxypyridine | Propan-1-ol |
| -OCH(CH₃)₂ | This compound | Propan-2-ol |
| -OCH₂CH(CH₃)₂ | 2-(Chloromethyl)-6-isobutoxypyridine | 2-Methylpropan-1-ol |
| -OC(CH₃)₃ | 2-(Chloromethyl)-6-(tert-butoxy)pyridine | tert-Butanol |
| -OCH₂Ph | 2-(Chloromethyl)-6-(benzyloxy)pyridine | Benzyl alcohol |
Reactivity and Reaction Chemistry of 2 Chloromethyl 6 Propan 2 Yloxy Pyridine
Reactivity Profile of the Chloromethyl Group
The chloromethyl group (-CH₂Cl) is the most reactive site on the molecule for nucleophilic attack. Its reactivity is analogous to that of a benzylic halide, where the adjacent pyridine (B92270) ring significantly influences the stability of reaction intermediates.
The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution reactions with a wide variety of nucleophiles. These reactions can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism, depending on the reaction conditions and the nature of the nucleophile.
SN2 Mechanism : As a primary alkyl halide, the chloromethyl group is sterically unhindered, favoring the SN2 pathway. In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom, leading to the simultaneous displacement of the chloride leaving group. This is the more common pathway for reactions with strong, unhindered nucleophiles in polar aprotic solvents.
SN1 Mechanism : The SN1 mechanism involves a two-step process initiated by the departure of the chloride ion to form a carbocation intermediate. The proximity of the pyridine ring provides resonance stabilization to this carbocation, making the SN1 pathway viable, particularly with weaker nucleophiles or in polar protic solvents that can solvate the leaving group. The intermediate cation is stabilized by delocalization of the positive charge onto the pyridine nitrogen.
The versatility of this group in substitution reactions is highlighted by its reactions with various nucleophiles to form new carbon-heteroatom or carbon-carbon bonds.
| Nucleophile (Nu⁻) | Reagent Example | Product Structure | Product Name |
| Hydroxide | NaOH | (6-(isopropoxy)pyridin-2-yl)methanol | |
| Alkoxide | NaOCH₃ | 2-(methoxymethyl)-6-(isopropoxy)pyridine | |
| Thiolate | NaSPh | 2-((phenylthio)methyl)-6-(isopropoxy)pyridine | |
| Amine | NH₃ | (6-(isopropoxy)pyridin-2-yl)methanamine | |
| Cyanide | NaCN | 2-(6-(isopropoxy)pyridin-2-yl)acetonitrile |
The high reactivity of the chloromethyl group in nucleophilic substitution reactions makes 2-(chloromethyl)-6-(propan-2-yloxy)pyridine an effective alkylating agent. It serves to introduce the (6-(isopropoxy)pyridin-2-yl)methyl moiety into a range of molecules. This capability is synthetically useful for building more complex molecular architectures, particularly in the synthesis of pharmaceutical and agrochemical compounds. For instance, it can be used to N-alkylate heterocyclic amines, O-alkylate phenols, or C-alkylate enolates and other carbanions, providing a convergent route to diverse derivatives.
Pyridine Ring Reactivity and Transformations
The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic and metalation reactions.
Compared to benzene, the pyridine ring is significantly deactivated towards electrophilic aromatic substitution (EAS). The nitrogen atom withdraws electron density from the ring, making it less nucleophilic. wikipedia.orgyoutube.com Furthermore, under the strongly acidic conditions often required for EAS reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring by introducing a positive charge. wikipedia.orgyoutube.com
If an EAS reaction were to be forced under vigorous conditions, the regiochemical outcome would be influenced by the existing substituents:
The nitrogen atom directs incoming electrophiles to the C3 and C5 positions.
The 6-isopropoxy group is an electron-donating, activating group that directs ortho and para (i.e., to the C5 and C3 positions, respectively).
The 2-chloromethyl group is a weakly electron-withdrawing and deactivating group that directs ortho and para (i.e., to the C3 and C5 positions, respectively).
All three directing influences align, suggesting that if substitution were to occur, it would be strongly favored at the C3 and C5 positions. However, direct electrophilic substitution on the ring of this compound is generally difficult and not a common synthetic pathway. wikipedia.orgyoutube.com
The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions. stackexchange.comyoutube.com In this mechanism, a nucleophile attacks an electron-poor carbon atom on the ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. nih.govmasterorganicchemistry.com
For this compound, the C2 and C6 positions are already substituted. The isopropoxy group at C6 is a poor leaving group. Therefore, SNAr reactions on the pyridine ring itself are unlikely under typical conditions. Nucleophilic attack will preferentially occur at the more reactive chloromethyl side chain. SNAr would only become a consideration if a better leaving group, such as a halide, were present at the C3, C4, or C5 positions of the ring.
Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of substituted aromatic and heteroaromatic rings. unblog.frbaranlab.org In this process, a substituent on the ring directs a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond.
For this compound, the isopropoxy group can act as a directed metalation group (DMG). researchgate.netuwindsor.ca The Lewis basic oxygen atom can coordinate with the lithium reagent (e.g., n-butyllithium), directing deprotonation to an adjacent position. The C6 position is already substituted, so deprotonation would be directed to the C5 position. The resulting lithiated intermediate is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups onto the pyridine ring. This provides a regioselective method for elaborating the core structure.
| Electrophile (E⁺) | Reagent Example | Product after Metalation at C5 |
| Carbon Dioxide | CO₂ (gas) | 2-(chloromethyl)-6-(isopropoxy)nicotinic acid |
| Aldehyde | Benzaldehyde (PhCHO) | (5-(hydroxy(phenyl)methyl)-6-(isopropoxy)pyridin-2-yl)methanol |
| Alkyl Halide | Methyl Iodide (CH₃I) | 2-(chloromethyl)-6-(isopropoxy)-5-methylpyridine |
| Borate Ester | Trimethyl borate (B(OMe)₃) | (2-(chloromethyl)-6-(isopropoxy)pyridin-5-yl)boronic acid |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-(chloromethyl)-6-(isopropoxy)-5-(trimethylsilyl)pyridine |
Oxidation and Reduction Chemistry of the Pyridine Nucleus
Oxidation: The pyridine nucleus is generally susceptible to oxidation, primarily at the electron-rich nitrogen atom. Like other tertiary amines, the nitrogen atom in the pyridine ring can be readily oxidized by peracids, such as peroxybenzoic acid or peracetic acid, to form the corresponding Pyridine-N-oxide. wikipedia.orgpharmaguideline.comwikipedia.org This transformation is a common strategy in pyridine chemistry.
Reaction: C₅H₄N(CH₂Cl)(OC₃H₇) + RCO₃H → C₅H₄NO(CH₂Cl)(OC₃H₇) + RCO₂H
The formation of the N-oxide has profound effects on the reactivity of the ring. It increases the electron density at the 2- and 4-positions through resonance, making them more susceptible to both electrophilic and nucleophilic attack. uoanbar.edu.iq The oxygen atom can later be removed by reducing agents like PCl₃, making N-oxidation a useful method for preparing pyridine derivatives that are otherwise difficult to synthesize. wikipedia.org For this compound, N-oxidation would be a primary reaction of the pyridine nucleus, although the steric bulk of the substituents flanking the nitrogen may affect the reaction rate.
Reduction: The electron-deficient nature of the pyridine ring makes it susceptible to reduction by various reagents. Catalytic hydrogenation can reduce the ring completely to a piperidine, though this often requires harsh conditions. More controlled reductions are possible with hydride reagents or dissolving metals. For instance, lithium aluminium hydride can reduce pyridine to a mixture of dihydropyridines. wikipedia.org The Birch reduction is also applicable, converting pyridine derivatives into dihydropyridines. wikipedia.orgrsc.orgresearchgate.net
The specific outcome of the reduction of this compound would depend on the reagents and conditions used. The presence of two substituents on the ring is known to be optimal for the partial reduction of pyridines to dihydropyridines. rsc.orgresearchgate.net It is also important to consider that the chloromethyl group could be susceptible to reduction under certain conditions.
| Reaction Type | Reagent Example | Product Type |
| Oxidation | Peroxybenzoic Acid (RCO₃H) | Pyridine-N-oxide |
| Reduction | Lithium Aluminium Hydride (LiAlH₄) | Dihydropyridines |
| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Piperidine |
| Reduction | Birch Reduction (e.g., Na/NH₃) | Dihydropyridines |
Condensation Reactions Involving the Pyridine Moiety
The pyridine ring itself is not typically involved in direct condensation reactions due to its aromatic stability. However, pyridine and its derivatives are often used as basic catalysts in condensation reactions, such as the Knoevenagel condensation. wikipedia.org
More relevant are condensation reactions that form the pyridine ring, which are used to synthesize substituted pyridines. These include multicomponent reactions like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound. pharmaguideline.comacsgcipr.orgbaranlab.org Other classical methods include the Guareschi-Thorpe and Kröhnke syntheses. pharmaguideline.comacsgcipr.org
While the intact pyridine nucleus of this compound is unreactive in condensation, its substituents can participate. The chloromethyl group is highly reactive and can be used to build more complex structures. However, focusing solely on the pyridine moiety as per the outline, direct condensation is not a characteristic reaction. A notable exception in pyridine chemistry is the Chichibabin reaction, a nucleophilic substitution that involves the amination of the pyridine ring at the 2-position using sodium amide, which can be considered a type of condensation leading to a new C-N bond. wikipedia.org
Influence of the Propan-2-yloxy Substituent on Reactivity
The substituents at the 2- and 6-positions profoundly modulate the inherent reactivity of the pyridine ring through a combination of electronic and steric effects.
Electronic Effects on Ring Activation/Deactivation
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack, particularly at the C2, C4, and C6 positions. pharmaguideline.comuoanbar.edu.iq
Propan-2-yloxy Group (at C6): This alkoxy group exerts dual electronic effects. It is electron-withdrawing via the inductive effect (-I) but is a strong electron-donating group through resonance (+R) by donating a lone pair of electrons from the oxygen atom into the ring. Generally, for alkoxy groups on aromatic rings, the resonance effect dominates, increasing the electron density of the ring system. rsc.org This donation partially counteracts the electron-deficient nature of the pyridine ring, making it less reactive towards nucleophiles and more reactive towards electrophiles than an unsubstituted pyridine.
Chloromethyl Group (at C2): This group is strongly electron-withdrawing due to the inductive effect (-I) of the electronegative chlorine atom. This effect further depletes the electron density of the already electron-deficient pyridine ring, thereby increasing its susceptibility to nucleophilic attack.
The net electronic character of the ring in this compound is a balance of these competing influences. The propan-2-yloxy group at C6 donates electron density, while the nitrogen atom and the chloromethyl group at C2 withdraw it. This push-pull system results in a highly polarized ring with specific sites of activation and deactivation.
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Ring Electron Density |
| Pyridine Nitrogen | 1 | Withdrawing | Withdrawing | Deactivating (for SEAr), Activating (for SNAr) |
| Chloromethyl | 2 | Strongly Withdrawing | N/A | Strongly Deactivating (for SEAr), Activating (for SNAr) |
| Propan-2-yloxy | 6 | Withdrawing | Strongly Donating | Activating (for SEAr), Deactivating (for SNAr) |
Steric Hindrance Considerations in Reaction Pathways
Steric hindrance refers to the spatial arrangement of atoms and groups that can impede the approach of a reacting species. youtube.com In this compound, both substituents are located adjacent to the ring nitrogen, creating significant steric crowding.
Propan-2-yloxy Group: The isopropyl group is significantly bulkier than a methyl or ethyl group. Its presence at the C6 position can physically block or slow down reactions at the nitrogen atom (e.g., N-oxidation, quaternization) and the adjacent C5 position. nih.gov
Chloromethyl Group: While smaller than the propan-2-yloxy group, the chloromethyl group at C2 also contributes to the steric congestion around the nitrogen atom.
This combined steric hindrance can dictate the regioselectivity of reactions. For example, a nucleophilic attack might be sterically favored at the C4 position over the more electronically activated but sterically hindered C2 or C6 positions. Similarly, coordination to a bulky metal center might be impeded. nih.govnih.gov
Catalyst-Mediated Reactions and Ligand Design
Pyridine derivatives are fundamental building blocks in coordination chemistry, serving as ligands for a vast array of metal catalysts. nih.govresearchgate.net The properties of these catalysts can be finely tuned by modifying the substituents on the pyridine ring. nih.govresearchgate.net this compound is a prime candidate for ligand design due to its specific electronic and steric features.
The pyridine nitrogen atom provides the primary coordination site. The molecule can function as a ligand where its electronic and steric properties, dictated by the chloromethyl and propan-2-yloxy groups, can be used to modulate the behavior of a coordinated metal center. nih.govnih.gov
Electronic Tuning: The electron-donating propan-2-yloxy group increases the electron density on the pyridine nitrogen, enhancing its σ-donor capacity as a ligand. Conversely, the electron-withdrawing chloromethyl group reduces it. This balance allows for precise tuning of the electronic environment of a metal center, which in turn influences its catalytic activity, such as in oxidation or cross-coupling reactions. nih.gov
Structural Design: The chloromethyl group is a reactive handle for further synthetic elaboration. It can be readily displaced by nucleophiles to create more complex, multidentate ligands. For example, reaction with an amine or phosphine could convert the molecule into a bidentate N,N- or N,P-ligand. This versatility allows for the construction of sophisticated ligand architectures for specific catalytic applications. nih.gov The steric bulk of the propan-2-yloxy group can also be exploited to create a specific coordination pocket around the metal, potentially influencing the selectivity of a catalytic reaction.
| Feature | Influence on Ligand Properties | Potential Catalytic Impact |
| Pyridine Nitrogen | Primary metal binding site | Anchors ligand to metal center |
| Propan-2-yloxy Group | Increases electron density on N (stronger donor); provides steric bulk | Modulates metal's redox potential; creates a defined catalytic pocket influencing selectivity |
| Chloromethyl Group | Decreases electron density on N (weaker donor); provides a site for further functionalization | Fine-tunes electronic properties of the catalyst; allows for synthesis of multidentate ligands |
Advanced Theoretical and Computational Investigations of 2 Chloromethyl 6 Propan 2 Yloxy Pyridine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of organic compounds like 2-(Chloromethyl)-6-(propan-2-yloxy)pyridine. These methods provide deep insights into the electronic structure and reactivity of molecules. A typical computational study on this compound would likely employ a functional such as B3LYP with a basis set like 6-31G(d,p) or larger to achieve a balance between accuracy and computational cost.
The electronic structure of this compound would be analyzed to understand the distribution of electrons within the molecule. This analysis typically involves the calculation of molecular orbitals and the generation of an electron density map. The presence of electronegative nitrogen and chlorine atoms, along with the oxygen atom in the isopropoxy group, would significantly influence the electron distribution across the pyridine (B92270) ring and its substituents.
Key parameters that would be calculated include atomic charges and the molecular electrostatic potential (MEP). The MEP map would visualize the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom of the pyridine ring is expected to be a region of negative potential, making it a potential site for protonation or interaction with electrophiles.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar pyridine derivatives, as specific data for the title compound is not available.)
| Property | Predicted Value |
| Dipole Moment (Debye) | 2.5 - 3.5 |
| Mulliken Charge on N | -0.4 to -0.6 e |
| Mulliken Charge on Cl | -0.1 to -0.2 e |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (HOMO-LUMO gap) are key descriptors of molecular stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, the HOMO would likely be localized on the electron-rich pyridine ring and the oxygen atom of the isopropoxy group, while the LUMO would be expected to have significant contributions from the chloromethyl group, particularly the C-Cl antibonding orbital. This would suggest that the molecule is susceptible to nucleophilic attack at the chloromethyl carbon.
Table 2: Representative FMO Energies for Substituted Pyridines (Note: This data is generalized from studies on various pyridine derivatives and is intended to be illustrative.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 to -7.5 |
| LUMO | -0.5 to -1.5 |
| HOMO-LUMO Gap (eV) | 5.0 - 7.0 |
Computational methods can be used to model chemical reactions involving this compound, such as nucleophilic substitution at the chloromethyl group. By calculating the potential energy surface for a proposed reaction, the minimum energy pathway can be determined. This involves identifying the structures of reactants, products, and, most importantly, the transition state.
The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the mechanism of the reaction. For a nucleophilic substitution reaction on the chloromethyl group, a transition state analysis would likely reveal a trigonal bipyramidal geometry at the carbon atom undergoing substitution, characteristic of an SN2 mechanism. The activation energy for the reaction can be calculated from the energy difference between the reactants and the transition state.
DFT calculations can predict various spectroscopic properties, which can be compared with experimental data to validate the computed molecular structure. For this compound, key spectroscopic data that could be predicted include:
NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted shifts would be influenced by the electronic environment of each nucleus.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra can be simulated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending modes of the chemical bonds.
Table 3: Illustrative Predicted 1H NMR Chemical Shifts for Key Protons (Note: These are estimated values and would require specific calculations for confirmation.)
| Proton | Predicted Chemical Shift (ppm) |
| -CH2Cl | 4.6 - 4.9 |
| Pyridine Ring Protons | 6.5 - 8.0 |
| -CH(CH3)2 | 4.8 - 5.2 (septet) |
| -CH(CH 3)2 | 1.3 - 1.5 (doublet) |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment.
Solvent Effects on Molecular Behavior
The behavior of a molecule, including its stability, reactivity, and spectroscopic properties, can be significantly influenced by its surrounding solvent environment. Computational chemistry provides powerful tools to simulate and predict these solvent effects, primarily through methods like Density Functional Theory (DFT) combined with continuum solvation models, such as the Polarizable Continuum Model (PCM). These models approximate the solvent as a continuous medium with a defined dielectric constant, allowing for the calculation of molecular properties in various environments.
Theoretical investigations on similar pyridine derivatives demonstrate that solvent polarity is a key factor in determining molecular reactivity. dntb.gov.ua A molecule's chemical reactivity can be estimated by its HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap; a smaller gap generally implies higher reactivity. Studies on other heterocyclic compounds have shown that the HOMO-LUMO gap tends to increase with solvent polarity. For instance, a dihydropyridine (B1217469) derivative was found to have an energy gap of 4.354 eV in the gas phase, which increased to 4.500 eV in ethanol (B145695) and 4.504 eV in water, indicating greater stability and reduced reactivity in more polar, protic solvents. dntb.gov.ua
For this compound, it is anticipated that a similar trend would be observed. The presence of the electronegative nitrogen and chlorine atoms, along with the oxygen atom in the isopropoxy group, would lead to a significant dipole moment. This dipole moment is expected to increase in more polar solvents due to stabilization of the charge distribution. This increased stabilization would, in turn, lead to a larger HOMO-LUMO gap.
Table 1: Illustrative Calculated Properties of this compound in Different Solvents Note: The following data is hypothetical and serves to illustrate the expected trends based on computational studies of related pyridine derivatives.
| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Gas Phase | 1 | ~2.5 | ~4.8 |
| Tetrahydrofuran (THF) | 7.5 | ~3.8 | ~5.0 |
| Ethanol | 24.5 | ~4.2 | ~5.1 |
| Water | 80.1 | ~4.5 | ~5.15 |
Intermolecular Interactions (e.g., adsorption studies)
The study of intermolecular interactions is fundamental to understanding how molecules recognize and bind to each other and to surfaces. Computational methods are indispensable for exploring these interactions at an atomic level. Adsorption studies, which examine the process of a molecule adhering to a surface, are a prime example.
Theoretical studies on the adsorption of pyridine and its derivatives onto various surfaces, such as graphene and metal lattices, have been conducted using DFT. researchgate.netbiointerfaceresearch.com These studies reveal that the nature of the interaction is highly dependent on both the adsorbate and the substrate.
When interacting with a nonpolar surface like graphene, the primary adsorption mechanism for aromatic molecules is through noncovalent π–π stacking and van der Waals interactions. researchgate.netrsc.org The adsorption energy is influenced by substituents on the pyridine ring. For this compound, the planar pyridine ring would be the primary site for π-π stacking, while the chloromethyl and isopropoxy groups would contribute through weaker van der Waals forces.
In contrast, adsorption on metallic or metal oxide surfaces involves more specific chemical interactions. Quantum chemical calculations of pyridine derivatives on an aluminum (111) lattice show that the primary interaction is the formation of a coordinate N-Al bond between the nitrogen atom of the pyridine ring and an aluminum atom on the surface. biointerfaceresearch.com This chemical adsorption is significantly stronger than the physical adsorption observed on graphene. For this compound, the lone pair of electrons on the pyridine nitrogen would make it the most likely site for chemisorption on electron-accepting surfaces.
Table 2: Representative Adsorption Energies of Pyridine Derivatives on a Graphene Surface Source: Adapted from theoretical studies on pyridine adsorption. researchgate.net
| Molecule | Calculated Adsorption Energy (kJ/mol) |
|---|---|
| Pyridine | -45.2 |
| 4-Aminopyridine (Electron-Donating Group) | -53.1 |
| 4-Nitropyridine (Electron-Withdrawing Group) | -50.7 |
Quantitative Structure-Reactivity Relationship (QSAR) Studies for Derivatives
Quantitative Structure-Activity/Reactivity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. chemrevlett.com This technique is instrumental in drug discovery and materials science for predicting the properties of untested molecules.
A QSAR study involves several key steps:
Data Set Assembly : A collection of molecules with known activities (e.g., IC50 values) is gathered.
Descriptor Calculation : For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.
Model Generation : Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates the descriptors (independent variables) to the activity (dependent variable). chemrevlett.com
Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. chemrevlett.com
While no specific QSAR model for derivatives of this compound has been published, studies on other pyridine derivatives have successfully developed robust models for predicting anticancer activity. chemrevlett.comchemrevlett.com For a hypothetical QSAR study on derivatives of this compound, a range of descriptors would be calculated to capture the structural variations and their potential impact on reactivity.
Table 3: Relevant Molecular Descriptors for a QSAR Study of this compound Derivatives
| Descriptor Type | Example Descriptor | Information Encoded |
|---|---|---|
| Electronic | Dipole Moment | Charge distribution and polarity. |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability and chemical reactivity. |
| Steric | Molecular Volume | The overall size of the molecule. |
| Steric | Molar Refractivity (MR) | Volume and polarizability of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |
| Topological | Wiener Index | Molecular branching and compactness. |
Computational Design Principles for Novel Analogues
Computational chemistry is a cornerstone of modern rational drug design, enabling the creation of novel analogues with enhanced potency, selectivity, or improved pharmacokinetic profiles. Several key principles guide the computational design of new molecules based on a lead scaffold like this compound.
Structure-Based Design : If the three-dimensional structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can be used to predict the binding pose and affinity of potential analogues. nih.gov This allows for the targeted design of modifications that enhance key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the target's active site. For example, analogues of this compound could be designed to fit a specific protein pocket, with modifications to the isopropoxy or chloromethyl groups to improve binding.
Scaffold Hopping and Molecular Hybridization : These strategies involve modifying the core structure of the lead compound. Scaffold hopping replaces the pyridine core with a different heterocyclic system that maintains a similar spatial arrangement of key functional groups. Molecular hybridization involves combining structural motifs from different known active compounds. For instance, combining the substituted pyridine scaffold with another pharmacophore, such as a thiadiazole ring, could lead to novel compounds with a new or enhanced biological activity profile. researchgate.net
Pharmacophore Modeling : In the absence of a known target structure, a pharmacophore model can be built based on a set of known active molecules. This model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for activity. This model can then be used to screen virtual libraries for new compounds or to guide the design of novel analogues of this compound that fit the pharmacophore requirements.
Table 4: Computational Strategies for Designing Novel Analogues of this compound
| Design Principle | Description | Hypothetical Application to the Target Scaffold |
|---|---|---|
| Isosteric Replacement | Replacing functional groups with other groups of similar size and electronic properties. | Replace the chloromethyl (-CH2Cl) group with a trifluoromethyl (-CF3) or cyano (-CN) group to modulate electronic properties and metabolic stability. |
| Chain Homologation/Modification | Altering the size and nature of alkyl chains. | Modify the isopropoxy group to ethoxy, propoxy, or cycloalkoxy groups to explore the effect of size and lipophilicity on target binding. |
| Ring Variation | Modifying or replacing the core heterocyclic ring. | Replace the pyridine ring with other heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to alter hydrogen bonding capabilities and core geometry. |
| Functional Group Addition | Introducing new functional groups to create new interactions. | Add a hydroxyl or amino group to the pyridine ring to introduce hydrogen bonding potential for improved target affinity. |
Analytical Characterization Methodologies for 2 Chloromethyl 6 Propan 2 Yloxy Pyridine
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 2-(Chloromethyl)-6-(propan-2-yloxy)pyridine. These techniques provide detailed information about the connectivity of atoms and the functional groups present in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the chloromethyl group, and the isopropoxy group. The predicted chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine H-3 | 7.50 - 7.70 | t | ~7.8 |
| Pyridine H-4 | 6.80 - 7.00 | d | ~7.5 |
| Pyridine H-5 | 6.60 - 6.80 | d | ~8.0 |
| Chloromethyl (-CH₂Cl) | 4.60 - 4.80 | s | - |
| Isopropoxy CH | 5.20 - 5.40 | sept | ~6.2 |
| Isopropoxy CH₃ | 1.30 - 1.40 | d | ~6.2 |
Note: Predicted values are based on analogous structures and may vary from experimental results.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-2 | 162 - 164 |
| Pyridine C-3 | 138 - 140 |
| Pyridine C-4 | 112 - 114 |
| Pyridine C-5 | 108 - 110 |
| Pyridine C-6 | 157 - 159 |
| Chloromethyl (-CH₂Cl) | 45 - 47 |
| Isopropoxy CH | 68 - 70 |
| Isopropoxy CH₃ | 21 - 23 |
Note: Predicted values are based on analogous structures and may vary from experimental results.
There is no phosphorus atom in the structure of this compound, therefore ³¹P NMR spectroscopy is not applicable for its analysis.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring, C-O ether linkage, and C-Cl bond.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=N stretch (pyridine ring) | 1580 - 1610 | Strong |
| C=C stretch (pyridine ring) | 1450 - 1500 | Strong |
| C-O stretch (ether) | 1200 - 1300 | Strong |
| C-Cl stretch | 650 - 800 | Strong |
Note: Predicted values are based on characteristic absorption frequencies for these functional groups.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In combination with liquid chromatography (LC-MS), it can also be used for separation and identification of components in a mixture. The mass spectrum of this compound would exhibit a molecular ion peak and characteristic fragment ions.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Description |
| [M]⁺ | 185/187 | Molecular ion (showing isotopic pattern for Chlorine) |
| [M-CH₃]⁺ | 170/172 | Loss of a methyl group from the isopropoxy moiety |
| [M-C₃H₇O]⁺ | 126/128 | Loss of the isopropoxy group |
| [M-CH₂Cl]⁺ | 136 | Loss of the chloromethyl group |
Note: m/z values are for the most abundant isotopes. The presence of chlorine will result in an M+2 peak with approximately one-third the intensity of the molecular ion peak.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. A GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The choice of detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), would depend on the required sensitivity and specificity of the analysis. GC-MS would provide both retention time data for quantification and mass spectra for definitive identification.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and purity assessment of a wide range of compounds. For this compound, a reversed-phase HPLC method would likely be effective. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A UV detector set to a wavelength where the pyridine ring absorbs (around 260-270 nm) would be appropriate for detection and quantification. The method would need to be validated for parameters such as linearity, accuracy, precision, and limits of detection and quantification.
X-ray Crystallography for Solid-State Structural Determination
Currently, there are no publicly available X-ray crystallography studies for this compound. This analysis is crucial for unequivocally determining its molecular geometry, conformation, and intermolecular interactions in the solid state. Such a study would provide precise data on the spatial arrangement of the pyridine ring, the chloromethyl group, and the isopropoxy substituent.
Elemental Analysis for Stoichiometric Validation
Specific elemental analysis data for this compound, which would confirm its elemental composition and purity, is not found in the available literature. This standard analytical procedure is essential for verifying that the synthesized compound matches the expected stoichiometric ratios of carbon, hydrogen, nitrogen, chlorine, and oxygen as derived from its molecular formula (C₉H₁₂ClNO).
Role of 2 Chloromethyl 6 Propan 2 Yloxy Pyridine As a Synthetic Intermediate and Building Block
Derivatization Strategies for Functional Group Interconversion
The primary site of reactivity in 2-(Chloromethyl)-6-(propan-2-yloxy)pyridine is the chloromethyl group, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, effectively converting the starting material into a diverse set of derivatives. The general scheme for these transformations involves the displacement of the chloride ion by a nucleophile.
A variety of nucleophiles can be employed for this purpose, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common derivatization strategies include:
C-N Bond Formation: Amines, amides, and other nitrogen-containing nucleophiles can displace the chloride to form the corresponding aminomethyl, amidomethyl, or related derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated.
C-S Bond Formation: Thiolates and other sulfur nucleophiles react readily with the chloromethyl group to yield thioethers. These sulfur-containing derivatives are important in their own right and can serve as precursors for further transformations, such as oxidation to sulfoxides or sulfones.
C-O Bond Formation: Alkoxides and phenoxides can be used to form ethers, although this is less common given the starting material is already an ether. More relevant is the reaction with carboxylates to form esters.
C-C Bond Formation: Carbanions, such as those derived from active methylene compounds or organometallic reagents, can be used to form new carbon-carbon bonds, thereby extending the carbon skeleton.
These derivatization strategies are summarized in the following table, which provides illustrative examples of potential reactions.
| Nucleophile (Nu-H) | Reagent/Conditions | Product | Functional Group Interconversion |
| Piperidine | K₂CO₃, Acetonitrile (B52724), reflux | 2-((Piperidin-1-yl)methyl)-6-(propan-2-yloxy)pyridine | Chloromethyl to Aminomethyl |
| Sodium thiophenoxide | NaH, THF, 0 °C to rt | 2-((Phenylthio)methyl)-6-(propan-2-yloxy)pyridine | Chloromethyl to Thioether |
| Sodium acetate | DMF, 80 °C | (6-(Propan-2-yloxy)pyridin-2-yl)methyl acetate | Chloromethyl to Ester |
| Diethyl malonate | NaOEt, Ethanol (B145695), reflux | Diethyl 2-((6-(propan-2-yloxy)pyridin-2-yl)methyl)malonate | Chloromethyl to Alkylated Malonate |
Development of Novel Methodologies Utilizing the Compound's Unique Reactivity
Beyond straightforward nucleophilic substitutions, the unique electronic and steric properties of this compound have paved the way for the development of more advanced and novel synthetic methodologies. These methods often leverage the interplay between the chloromethyl group and the pyridine (B92270) ring, sometimes in concert with transition metal catalysis.
One significant area of development is in the realm of palladium-catalyzed cross-coupling reactions . While the chloromethyl group itself is not a typical substrate for direct cross-coupling, it can be readily converted into a more suitable functional group. For instance, displacement of the chloride with a suitable organometallic reagent precursor, followed by in-situ or subsequent cross-coupling, allows for the introduction of aryl, vinyl, or alkynyl groups.
Furthermore, the pyridine nitrogen atom can act as a directing group in certain transition-metal-catalyzed C-H activation reactions, although the steric bulk of the isopropoxy group at the 6-position might influence the regioselectivity of such transformations.
A more direct application of its unique reactivity lies in the synthesis of fused heterocyclic systems . The chloromethyl group can act as an electrophilic partner in intramolecular cyclization reactions. For example, by first installing a nucleophilic moiety on the pyridine ring or on a substituent, subsequent intramolecular nucleophilic substitution of the chloride can lead to the formation of novel bicyclic or polycyclic scaffolds.
The following table outlines some of the advanced synthetic methodologies that can be envisioned or have been developed using this compound or its close analogs as a key starting material.
| Methodology | Description | Potential Product Class |
| Palladium-Catalyzed Sonogashira Coupling of a Derivative | Conversion of the chloromethyl group to an iodomethyl or triflatomethyl group, followed by palladium-catalyzed coupling with a terminal alkyne. | 2-(Alkynylmethyl)-6-alkoxypyridines |
| Intramolecular Cyclization | Introduction of a nucleophile at the 3-position of the pyridine ring, followed by base-mediated intramolecular cyclization onto the chloromethyl group. | Fused pyridothiazine derivatives (if a thiol is used) |
| Synthesis of Ligands for Catalysis | Reaction with secondary phosphines to generate phosphine-pyridine ligands, which are valuable in coordination chemistry and homogeneous catalysis. | P,N-bidentate ligands |
| Ugi-type Multicomponent Reactions | Utilization as the electrophilic component in multicomponent reactions to rapidly build molecular complexity. | Highly substituted peptide-like structures |
Q & A
Q. What established synthetic routes are available for 2-(Chloromethyl)-6-(propan-2-yloxy)pyridine, and what are their critical reaction conditions?
The synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions. For example, chloromethylation of a pyridine precursor under controlled conditions (e.g., using NaOH in dichloromethane) ensures regioselectivity at the 2-position. Purification steps often include column chromatography or recrystallization to achieve >99% purity. Critical parameters include temperature control (20–40°C), solvent polarity, and stoichiometric ratios of reagents to minimize side reactions .
Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?
High-resolution techniques are essential:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns (e.g., chloromethyl at C2 and propan-2-yloxy at C6).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and isotopic patterns.
- X-ray Crystallography: Resolves ambiguities in stereochemistry and bond lengths (e.g., C–Cl bond length ≈1.81 Å, consistent with chloromethyl groups) .
- HPLC: Quantifies purity (>99%) and detects trace impurities .
Q. How does the propan-2-yloxy group influence the compound’s physicochemical properties?
The propan-2-yloxy group introduces steric hindrance and electron-donating effects, reducing electrophilicity at the pyridine ring. This impacts solubility (increased lipophilicity) and reactivity (e.g., slower nucleophilic substitution at C2 compared to unsubstituted analogs). Computational studies (DFT) can model these electronic effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions (e.g., unexpected H NMR splitting patterns) may arise from dynamic effects or crystallographic disorder. Strategies include:
- Variable-Temperature NMR: Identifies conformational equilibria.
- 2D NMR (COSY, NOESY): Maps through-space and through-bond correlations.
- Comparative Analysis: Cross-referencing with crystallographic data (e.g., C–N bond lengths ≈1.34 Å) from structural databases like the Cambridge Structural Database (CSD) .
Q. What strategies optimize substitution reactions at the chloromethyl group without degrading the propan-2-yloxy moiety?
- Protecting Groups: Temporarily shield the propan-2-yloxy group during reactions (e.g., silylation).
- Solvent Selection: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity while minimizing hydrolysis.
- Catalysis: Transition-metal catalysts (e.g., Pd) enable selective cross-coupling at the chloromethyl site. Kinetic monitoring (e.g., in situ IR) ensures reaction specificity .
Q. How do electronic effects of the trifluoromethyl group in analogs inform the design of derivatives with enhanced bioactivity?
The trifluoromethyl group in analogs (e.g., 2-(Chloromethyl)-6-(trifluoromethyl)pyridine) increases electrophilicity and metabolic stability. Comparative studies using Hammett constants (σ) or frontier molecular orbital (FMO) analysis guide rational design. For example, replacing trifluoromethyl with propan-2-yloxy balances lipophilicity and hydrogen-bonding capacity .
Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinase inhibitors)?
- Molecular Docking: Simulates binding poses in enzyme active sites (e.g., ATP-binding pockets).
- Molecular Dynamics (MD): Assesses binding stability over time (e.g., RMSD <2 Å over 100 ns).
- Free-Energy Perturbation (FEP): Quantifies binding affinity changes for structural analogs. Experimental validation via enzyme inhibition assays (IC) is critical .
Data Contradiction and Comparative Analysis
Q. How should researchers address discrepancies in reported bioactivity data between this compound and its halogenated analogs?
Discrepancies (e.g., varying IC values) may stem from assay conditions (pH, solvent) or impurity profiles. Mitigation steps:
- Standardized Assays: Use consistent protocols (e.g., CLSI guidelines for antimicrobial tests).
- Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., Cl vs. Br at C2) to isolate electronic vs. steric effects.
- Meta-Analysis: Aggregate data from multiple sources (e.g., PubChem BioAssay) to identify trends .
Q. What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?
The chloromethyl group participates in radical chain reactions via homolytic cleavage (C–Cl bond dissociation energy ≈339 kJ/mol). Electron paramagnetic resonance (EPR) detects radical intermediates, while kinetic isotope effects (KIEs) reveal hydrogen-abstraction pathways. Computational studies (e.g., B3LYP/6-31G*) model transition states .
Tables for Key Data
Table 1: Comparative Reactivity of Substituents in Pyridine Derivatives
Table 2: Analytical Techniques for Structural Validation
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
